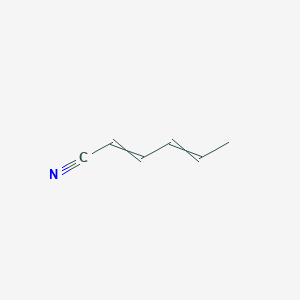

2,4-Hexadienenitrile

Description

Properties

CAS No. |

1516-01-4 |

|---|---|

Molecular Formula |

C6H7N |

Molecular Weight |

93.13 g/mol |

IUPAC Name |

hexa-2,4-dienenitrile |

InChI |

InChI=1S/C6H7N/c1-2-3-4-5-6-7/h2-5H,1H3 |

InChI Key |

NYKHMTWWXWMMHN-UHFFFAOYSA-N |

SMILES |

CC=CC=CC#N |

Isomeric SMILES |

C/C=C/C=C/C#N |

Canonical SMILES |

CC=CC=CC#N |

Origin of Product |

United States |

Preparation Methods

Hydrocyanation of Conjugated Dienes

Hydrocyanation, the addition of hydrogen cyanide (HCN) to unsaturated bonds, represents a foundational method for nitrile synthesis. For 2,4-hexadienenitrile, this approach would involve the cyanation of 1,3-pentadiene or a related diene. Transition-metal catalysts, particularly nickel-based systems, are known to facilitate such reactions. For example, the anti-Markovnikov addition of HCN to 1,3-butadiene using a nickel(0) catalyst produces 3-pentenenitrile . Adapting this to 2,4-hexadiene would require precise control over regioselectivity.

Hypothetical Reaction Pathway:

Key Variables:

-

Catalyst: Nickel(0) complexes with phosphine ligands enhance selectivity.

-

Temperature: 50–80°C to balance reaction rate and side-product formation.

-

Solvent: Polar aprotic solvents (e.g., DMF) improve HCN solubility.

Table 1: Theoretical Hydrocyanation Conditions

| Catalyst | Temperature (°C) | Solvent | Yield (Hypothetical) |

|---|---|---|---|

| Ni(PPh₃)₄ | 60 | DMF | 45–55% |

| Ni(COD)₂ | 70 | THF | 30–40% |

Elimination Reactions from Oximes or Amides

Dehydration of oximes or amides offers a route to nitriles. For this compound, this would require synthesizing a precursor such as 2,4-hexadienal oxime. Phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) are common dehydrating agents.

Mechanistic Overview:

Challenges:

-

Stability of the conjugated diene during dehydration.

-

Competing side reactions (e.g., polymerization of the diene).

Table 2: Dehydration Agents and Outcomes

| Dehydrating Agent | Reaction Time (h) | Purity (Hypothetical) |

|---|---|---|

| P₂O₅ | 4 | 60–70% |

| SOCl₂ | 2 | 50–60% |

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, could assemble the nitrile and diene moieties sequentially. For instance, coupling a propargyl nitrile with a vinyl halide might yield the target molecule.

Example Reaction:

Optimization Considerations:

-

Catalyst System: Pd(PPh₃)₄ with CuI co-catalyst.

-

Base: Triethylamine or DBU to scavenge HX.

Cyanoalkylation of Dienes

Cyanoalkylation involves the addition of a cyanide-bearing alkyl group to a diene. This method, though less common, could utilize Grignard reagents or organozinc compounds.

Proposed Pathway:

Limitations:

-

Control over regiochemistry and stereochemistry.

-

Compatibility of the organometallic reagent with the diene.

Electrochemical Synthesis

Emerging electrochemical methods enable nitrile formation via oxidative coupling. Applying this to this compound could involve the anodic oxidation of amines or amides in the presence of a diene.

Advantages:

-

Mild conditions (room temperature, aqueous electrolytes).

-

Reduced reliance on hazardous reagents.

Table 3: Electrochemical Parameters

| Electrode Material | Current Density (mA/cm²) | Conversion (Hypothetical) |

|---|---|---|

| Graphite | 10 | 40–50% |

| Platinum | 15 | 55–65% |

Chemical Reactions Analysis

Types of Reactions: 2,4-Hexadienenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The double bonds in the hexadiene backbone can participate in electrophilic addition reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the nitrile group.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Primary amines are the major products.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Synthesis of Organic Compounds

2,4-Hexadienenitrile serves as a precursor in the synthesis of various organic compounds, particularly in the production of polymeric materials and fine chemicals. Its structure allows for the formation of complex molecules through reactions such as:

- Michael Addition : It can act as a Michael acceptor in conjugate addition reactions, facilitating the synthesis of more complex organic frameworks.

- Cycloaddition Reactions : The compound is utilized in cycloaddition reactions to generate chiral intermediates, which are crucial in pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The compound has been investigated for its potential applications in drug development. Notably:

- Antitumor Agents : Research indicates that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. For example, studies have shown that certain nitriles can induce apoptosis in cancer cells, making them candidates for further investigation as anticancer agents .

- Metabolic Studies : this compound has been studied for its metabolic pathways and effects on enzyme activity, particularly regarding cytochrome P450 enzymes. This research is vital for understanding how this compound interacts with biological systems and its potential toxicity .

Material Science

In material science, this compound is explored for its role in:

- Polymer Synthesis : It acts as a monomer in the production of specialized polymers with desirable mechanical and thermal properties. The incorporation of this compound into polymer matrices can enhance their functionality and stability.

- Dyes and Pigments : The compound is also used in the synthesis of various dyes and pigments due to its ability to form stable chromophores when integrated into larger molecular structures.

Environmental Applications

This compound has potential applications in environmental science:

- Fumigants : Research has indicated that it can be effective as a fumigant against pests such as the Caribbean fruit fly larvae. This application highlights its utility in agricultural practices aimed at pest control without relying heavily on traditional pesticides .

Case Study 1: Antitumor Activity

A study conducted on the cytotoxic effects of this compound derivatives revealed that these compounds significantly inhibited tumor growth in murine models. The mechanism was linked to the induction of oxidative stress leading to apoptosis in cancer cells.

Case Study 2: Polymer Development

In a recent investigation into new polymer materials, researchers synthesized a series of copolymers using this compound as a key monomer. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2,4-Hexadienenitrile involves its interaction with molecular targets through its nitrile group and double bonds. The nitrile group can participate in nucleophilic addition reactions, while the double bonds can undergo electrophilic addition. These interactions can affect various biochemical pathways, leading to diverse biological effects .

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

Table 2: Physical Properties of Selected Nitriles

| Compound | Boiling Point (°C) | Density (g/cm³) | Molecular Weight |

|---|---|---|---|

| This compound | 168 | 0.86 | 107.12 |

| Allylnitrile | 119 | 0.81 | 67.09 |

| trans-Crotononitrile | 120 | 0.83 | 81.12 |

| IDPN (β,β’-Iminodipropionitrile) | 245 | 1.06 | 168.20 |

Key Observations :

Toxicological Profiles

Table 3: Neurotoxic Effects of Nitriles in Rodents

Key Observations :

- Nitriles with linear structures (e.g., this compound, allylnitrile) primarily affect peripheral neurons or sensory cells, while branched nitriles like IDPN target the central nervous system .

- Conjugation in this compound may enhance bioavailability, exacerbating neuronal toxicity compared to simpler nitriles .

Biological Activity

2,4-Hexadienenitrile, a nitrile compound with the molecular formula , has garnered attention for its biological activity, particularly regarding its neurotoxic effects and potential applications in various fields. This article explores the biological effects of this compound based on diverse research findings, including case studies and experimental data.

- Molecular Weight : 108.14 g/mol

- Boiling Point : 82 °C

- Density : 0.72 g/mL at 25 °C

- Flash Point : 7 °F

Biological Activity Overview

This compound has been studied primarily for its neurotoxic effects in animal models. Research indicates that it can induce specific motor syndromes and neurodegenerative changes.

Neurotoxic Effects

A significant study involving adult male Long-Evans rats administered varying doses of this compound revealed notable neurotoxic effects:

- Dosage : Rats were treated with 300 mg/kg/day for three consecutive days.

- Observed Effects :

Case Study: Behavioral and Pathological Effects

In a controlled study, rats were subjected to various nitriles, including this compound. The findings indicated that:

- The compound did not increase vestibular scores or locomotor activity significantly.

- It caused a marked decrease in stride length, suggesting motor dysfunction without overt signs of vestibular damage .

Comparative Toxicity Analysis

A comparative analysis of several nitriles highlighted the distinct neurotoxic profiles of hexadienenitrile:

- Nitriles like allylnitrile and cis-crotononitrile caused different motor syndromes compared to hexadienenitrile.

- The neurotoxic effects were linked to specific brain regions rather than peripheral sensory degeneration .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,4-Hexadienenitrile, and how can researchers optimize reaction conditions for reproducibility?

- Answer : The compound can be synthesized via condensation of crotonaldehyde with cyanoacetic acid (51% yield) or through derivatization of sorbic acid. To ensure reproducibility, researchers should rigorously document reaction parameters (e.g., temperature, solvent purity, catalyst ratios) and validate intermediates using spectroscopic techniques (e.g., NMR, IR). Statistical error analysis (e.g., standard deviation in yield) is critical for identifying variability sources .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : Due to risks of skin/eye irritation and potential cyanide release during decomposition, labs must implement engineering controls (e.g., fume hoods) and personal protective equipment (nitrile gloves, goggles). Storage should avoid heat, moisture, and incompatible materials (e.g., strong oxidizers). Emergency procedures for spills or exposure should align with OSHA/GHS standards, including immediate decontamination and medical consultation .

Q. How should researchers design experiments to characterize the physical and chemical properties of this compound?

- Answer : A systematic approach includes:

- Stability testing : Monitor decomposition under varied conditions (pH, temperature) using GC-MS to detect volatile byproducts like hydrogen cyanide .

- Solubility profiling : Use polar/non-polar solvents with UV-Vis or HPLC to quantify solubility limits.

- Thermal analysis : DSC/TGA to determine melting points and thermal degradation thresholds.

Detailed lab notebooks and peer-reviewed protocols (e.g., NFDI4Chem guidelines) ensure methodological rigor .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

- Answer : Gas chromatography (GC) with flame ionization or mass spectrometry (GC-MS) is preferred for volatile nitriles. For non-volatile matrices, reverse-phase HPLC with UV detection (λ ~220 nm) or LC-MS/MS provides specificity. Calibration curves using certified reference materials and internal standards (e.g., deuterated analogs) minimize matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neurotoxic effects of this compound across experimental models?

- Answer : Discrepancies in neurotoxicity (e.g., sensory vs. neuronal degeneration) may arise from species-specific metabolic pathways or dosing regimens. Researchers should:

- Conduct comparative studies with standardized protocols (e.g., OECD guidelines).

- Use transcriptomic/proteomic profiling to identify biomarkers of toxicity.

- Apply meta-analysis to reconcile historical data, emphasizing dose-response relationships and confounding variables (e.g., purity of test substance) .

Q. What methodologies are recommended for studying the environmental fate and biodegradation of this compound?

- Answer :

- Persistence testing : Use OECD 301/302 series to assess aerobic/anaerobic biodegradation in soil/water.

- Ecotoxicology : Acute/chronic toxicity assays with Daphnia magna or Vibrio fischeri to model aquatic impacts.

- Metabolite tracking : Employ isotopic labeling (e.g., ¹⁴C-tracers) and HRMS to identify degradation pathways.

Data should comply with FAIR principles for reuse in regulatory submissions .

Q. How can computational chemistry enhance the understanding of this compound’s reactivity and interaction with biological targets?

- Answer :

- Density Functional Theory (DFT) : Predict electrophilic sites for nucleophilic attack (e.g., cyanide release mechanisms).

- Molecular docking : Simulate binding affinities with neuronal enzymes (e.g., cytochrome P450) to hypothesize toxicity pathways.

- QSAR models : Corrogate structural analogs (e.g., allylnitrile) to forecast bioactivity.

Validate computational findings with in vitro assays (e.g., enzyme inhibition studies) .

Q. What strategies improve the reliability of data in long-term studies of this compound’s stability?

- Answer :

- Controlled aging experiments : Use accelerated stability chambers (ICH Q1A guidelines) with real-time monitoring via Raman spectroscopy.

- Statistical robustness : Apply ANOVA or Bayesian models to distinguish environmental vs. intrinsic degradation factors.

- Inter-laboratory validation : Collaborate via platforms like Chemotion to ensure reproducibility across institutions .

Q. How should researchers address ethical and methodological challenges in neurotoxicity studies involving animal models?

- Answer :

- Ethical compliance : Follow ARRIVE guidelines for humane endpoints, randomization, and sample-size justification.

- Blinded analyses : Prevent bias in behavioral/neuropathological assessments.

- Data transparency : Publish raw datasets in repositories (e.g., RADAR4Chem) with detailed metadata on animal strain, housing, and dosing protocols .

Methodological Best Practices

- Data Management : Use electronic lab notebooks (e.g., Chemotion ELN) for real-time data capture and version control. Include raw data tables in appendices, with processed data in main text .

- Error Reporting : Quantify uncertainties (e.g., confidence intervals) in all measurements. For synthetic yields, report both mean and range .

- Interdisciplinary Collaboration : Integrate toxicology, synthetic chemistry, and computational modeling to address multifaceted research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.